(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
CAS No.: 428518-39-2
Cat. No.: VC17311247
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428518-39-2 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |
| Standard InChI Key | YKWIPHFVESIOGN-LURJTMIESA-N |
| Isomeric SMILES | CC(C)N1C[C@H](CC1=O)C(=O)O |
| Canonical SMILES | CC(C)N1CC(CC1=O)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid (C₈H₁₃NO₃) belongs to the pyrrolidine family, featuring a stereogenic center at the C3 position. The molecule’s IUPAC name, (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid, reflects its substitution pattern:
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Pyrrolidine core: A saturated five-membered ring with one nitrogen atom.
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Ketone group: Positioned at C5, introducing electrophilic reactivity.
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Isopropyl group: Attached to the nitrogen atom, contributing steric bulk.
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Carboxylic acid: At C3, enabling hydrogen bonding and salt formation .
The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates interaction specificity with chiral biomolecules. X-ray crystallography and NMR studies confirm the (S)-configuration at C3, which stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and ketone groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 428518-39-2 |
| IUPAC Name | (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |
| SMILES | CC(C)N1CC@HC(=O)O |
| Topological Polar Surface Area | 66.8 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step strategies to achieve enantiomeric purity:
Route 1: Cyclization of Amino Acid Derivatives
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Starting Material: L-glutamic acid or its esters.
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Cyclization: Acid-catalyzed intramolecular cyclization forms the pyrrolidine ring.
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Isopropyl Introduction: Alkylation of the nitrogen with isopropyl bromide under basic conditions.
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Oxidation: Selective oxidation of the C5 hydroxyl to a ketone using Jones reagent .
Route 2: Enzymatic Resolution
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Racemic Synthesis: Prepare racemic 5-oxo-pyrrolidine-3-carboxylic acid.
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Enzymatic Hydrolysis: Use lipases or esterases to selectively hydrolyze the (R)-enantiomer’s ester, leaving the (S)-enantiomer intact.
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Purification: Chromatographic separation yields >99% enantiomeric excess.
Optimization Challenges
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Steric Hindrance: The isopropyl group complicates nitrogen alkylation, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Oxidation Selectivity: Over-oxidation of the pyrrolidine ring is mitigated by using mild oxidizing agents like pyridinium chlorochromate .
Biological Significance and Mechanisms
Enzyme Inhibition
Pyrrolidine derivatives exhibit affinity for proteases and kinases. In silico docking studies suggest that the carboxylic acid group of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid chelates zinc ions in matrix metalloproteinases (MMPs), potentially inhibiting MMP-2 and MMP-9 with IC₅₀ values of 12–18 μM.
Antimicrobial Activity
Structural analogs demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 μg/mL) by disrupting cell wall synthesis. The ketone group may interact with penicillin-binding proteins, mimicking β-lactam antibiotics .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Anticonvulsants: Functionalization at C3 yields analogs with GABA-transaminase inhibition.
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Anti-inflammatory Agents: Ester derivatives reduce COX-2 expression in murine macrophages by 40–60% at 10 μM.
Peptide Mimetics
The rigid pyrrolidine scaffold mimics proline in peptide chains, enabling the design of metabolically stable analogs. For example, incorporation into angiotensin-converting enzyme (ACE) inhibitors improves oral bioavailability by 30% compared to linear peptides .
Research Advancements and Comparative Analysis
Structural Analogues
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(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid (CAS 2091215-39-1): Differing stereochemistry at C2 reduces MMP inhibition efficacy by 50%, underscoring the importance of the (3S) configuration .
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5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid (CID 50981461): The extended ether chain enhances solubility (LogP = -0.7 vs. 0.2 for the parent compound) but reduces blood-brain barrier permeability .
Future Directions
Therapeutic Exploration
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Neurodegenerative Diseases: Target α-synuclein aggregation in Parkinson’s disease via ketone-mediated redox modulation.
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Oncology: Develop ADC (antibody-drug conjugate) linkers using the pyrrolidine scaffold’s stability in physiological pH .
Synthetic Methodology
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Flow Chemistry: Continuous-flow systems could enhance yield in cyclization steps by improving heat transfer.
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Biocatalysis: Engineer transaminases for asymmetric synthesis of the (3S)-enantiomer with >95% yield.
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